molecular formula C18H24ClN3O2S B2676402 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396761-71-9

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B2676402
CAS No.: 1396761-71-9
M. Wt: 381.92
InChI Key: QTJYUEJRNNUVGZ-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine (CAS 1396761-71-9) is a synthetic small molecule with the molecular formula C18H24ClN3O2S and a molecular weight of 381.9 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptors. It belongs to a class of compounds identified as novel, highly selective scaffolds for the D3 dopamine receptor (D3R) . Unlike classical orthosteric antagonists, this scaffold exhibits an unusual mechanism of action as a positive allosteric modulator (PAM)-antagonist, which may confer unique therapeutic advantages by theoretically having a higher affinity for agonist-occupied receptors . Research into D3R-selective antagonists is a critical area for the development of potential treatments for neuropsychiatric disorders, including substance use disorder and schizophrenia, as they may help attenuate drug-seeking behavior and psychotic symptoms without the motor side effects associated with D2R-preferring antagonists . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S/c1-13-11-14(2)22(20-13)12-16-7-9-21(10-8-16)25(23,24)18-6-4-5-17(19)15(18)3/h4-6,11,16H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYUEJRNNUVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C16H20ClN3O2S\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds incorporating pyrazole structures have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, showcasing their potency against resistant strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating promising therapeutic applications in neurodegenerative diseases .

Antiviral Properties

Research has also indicated that pyrazole derivatives possess antiviral activity. For example, certain compounds demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting their potential use in treating viral infections such as Hepatitis C .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited biofilm formation and reduced bacterial viability significantly compared to controls. The study utilized time-kill assays and determined that the compound had bactericidal effects at concentrations correlating with its MIC values .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit AChE, which is crucial in the context of Alzheimer's disease treatment. The IC50 values were comparable to established inhibitors, suggesting that this compound could be developed further for therapeutic applications .

Research Findings Summary

Activity Tested Compound IC50/MIC Values Remarks
AntimicrobialPyrazole Derivative0.22 - 0.25 µg/mLEffective against resistant strains
AChE InhibitionSimilar Derivatives0.63 - 2.14 µMPotential for neurodegenerative disease
AntiviralPyrazole DerivativeEC50: 5 - 28 µMSignificant viral replication inhibition

Scientific Research Applications

Chemical Properties and Structure

This compound features a sulfonamide group and a piperidine ring, which are known for their diverse biological activities. The molecular formula is C19H21ClN2O4SC_{19}H_{21}ClN_{2}O_{4}S, with a molecular weight of approximately 408.9 g/mol. Its structure includes:

  • A sulfonyl group, which enhances solubility and biological activity.
  • A piperidine ring , often associated with various pharmacological effects.
  • A pyrazole moiety , linked to anti-inflammatory and analgesic properties.

Therapeutic Potential

Research indicates that compounds similar to this one may inhibit specific enzymes related to metabolic disorders. For instance, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including conditions like type 2 diabetes and obesity .

Antibacterial Activity

Studies have shown that piperidine derivatives exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its effectiveness in inhibiting bacterial growth .

CNS Disorders

The compound's structure suggests potential applications in treating central nervous system disorders, including mild cognitive impairment and early dementia. The modulation of neurotransmitter systems could be beneficial in managing symptoms associated with these conditions .

Case Study 1: Antibacterial Screening

A series of compounds similar to this one were synthesized and screened for antibacterial activity. Results indicated moderate to strong activity against targeted bacterial strains, demonstrating the compound's potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of related piperidine derivatives highlighted their role in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease . The synthesized compounds showed significant binding affinity to bovine serum albumin, indicating their potential pharmacological effectiveness.

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesteraseHigh Activity
CNS Disorder TreatmentCognitive ImpairmentPotentially Effective

Comparison with Similar Compounds

(a) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 956961-11-8)

  • Key differences : Replaces the 3-chloro-2-methylphenyl group with a 1-ethyl-5-methylpyrazole sulfonyl moiety.
  • However, the lack of a halogen may diminish electrophilic reactivity .

(b) N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS: 1005629-66-2)

  • Key differences: Features a sulfonamide-linked pyrazole and a 3-chlorophenoxymethyl group instead of a sulfonyl-phenyl group.
  • Implications: The sulfonamide linker may improve hydrogen-bonding capacity, while the phenoxy group introduces conformational flexibility absent in the target compound’s rigid phenylsulfonyl group .

Modifications on the Piperidine Core

(a) 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

  • Key differences : A methyl group at position 3 of the piperidine and a 3,5-dimethylpyrazole sulfonyl group at position 1.
  • The pyrazole sulfonyl group lacks the methylphenyl substitution, reducing steric bulk compared to the target compound .

(b) 1-({2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine (CAS: 1171238-68-8)

  • Key differences : Replaces piperidine with piperazine and introduces a thienyl-carbonyl group.
  • Implications : Piperazine’s basic nitrogen enhances solubility, while the thienyl group introduces sulfur-mediated interactions. The carbonyl linker may reduce metabolic stability compared to the target’s methylene bridge .

Functional Group Replacements

(a) 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775482-26-2)

  • Key differences : Substitutes the sulfonyl group with a benzoyl moiety and replaces pyrazole with an oxadiazole.
  • Implications: The oxadiazole acts as a bioisostere for pyrazole but offers improved metabolic stability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / CAS Core Structure Sulfonyl Group Modification Piperidine Modification Key Functional Differences
Target Compound Piperidine 3-Chloro-2-methylphenyl 3,5-Dimethylpyrazole methyl Reference standard
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]... Piperidine 1-Ethyl-5-methylpyrazole Carboxylic acid at C3 Enhanced solubility, reduced steric bulk
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]... Piperidine Sulfonamide-linked pyrazole 3-Chlorophenoxymethyl Flexible linker, improved H-bonding
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-... Piperidine 3,5-Dimethylpyrazole Methyl at C3 Restricted piperidine flexibility
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyp... Piperidine 2-Chloro-4-fluorobenzoyl Oxadiazole-methyl Increased lipophilicity, bioisostere

Research Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Electron-withdrawing groups (e.g., Cl, F) enhance binding to hydrophobic pockets.
  • Pyrazole vs. oxadiazole substitutions influence metabolic stability and hydrogen-bonding networks.
  • Piperidine vs. piperazine modifications affect solubility and conformational dynamics.

Further experimental studies are required to validate these hypotheses and optimize the compound for specific therapeutic applications.

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